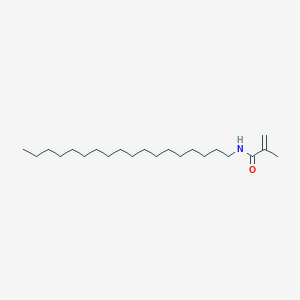
N-Octadecyl methacrylamide
Übersicht
Beschreibung
N-Octadecyl methacrylamide is an organic compound with the molecular formula C22H43NO. It is a long-chain alkyl derivative of methacrylamide, characterized by the presence of an octadecyl (18-carbon) chain attached to the nitrogen atom of the methacrylamide group. This compound is known for its hydrophobic properties and is used in various applications, including polymer synthesis and surface modification.
Wissenschaftliche Forschungsanwendungen
N-Octadecyl methacrylamide has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of hydrophobic polymers and copolymers, which find applications in coatings, adhesives, and surface treatments.
Biology: The hydrophobic nature of this compound-based polymers makes them suitable for creating biocompatible surfaces and drug delivery systems.
Medicine: Polymers derived from this compound are explored for their potential in controlled drug release and tissue engineering.
Wirkmechanismus
Target of Action
N-Octadecyl methacrylamide is a complex compound with a molecular formula of C22H43NO
Mode of Action
It is known that methacrylamide derivatives can be used in the synthesis of polymers , but the specific interactions of this compound with its targets and the resulting changes are not well-understood
Biochemical Pathways
Methacrylamide derivatives are often used in the synthesis of polymers , suggesting that they may play a role in polymerization reactions.
Result of Action
As a methacrylamide derivative, it may be involved in the synthesis of polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Octadecyl methacrylamide can be synthesized through the reaction of octadecylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Octadecylamine+Methacryloyl chloride→N-Octadecyl methacrylamide+Hydrochloric acid
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts like montmorillonite clay, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-Octadecyl methacrylamide undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers with other monomers.
Substitution Reactions: The amide group can participate in substitution reactions with electrophiles.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield octadecylamine and methacrylic acid.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used in free radical polymerization.
Substitution: Electrophiles such as alkyl halides can react with the amide group.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution: Substituted amides with different functional groups.
Hydrolysis: Octadecylamine and methacrylic acid.
Vergleich Mit ähnlichen Verbindungen
N-Dodecyl methacrylamide: Similar in structure but with a shorter 12-carbon chain.
N-Hexadecyl methacrylamide: Contains a 16-carbon chain.
N-Octyl methacrylamide: Contains an 8-carbon chain.
Comparison: N-Octadecyl methacrylamide is unique due to its longer 18-carbon chain, which provides greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance the performance of polymers in applications requiring water repellency and low-temperature flexibility .
Eigenschaften
IUPAC Name |
2-methyl-N-octadecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGQABTFFNYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440161 | |
| Record name | N-OCTADECYL METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-61-6 | |
| Record name | N-OCTADECYL METHACRYLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)
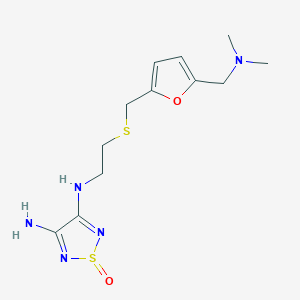

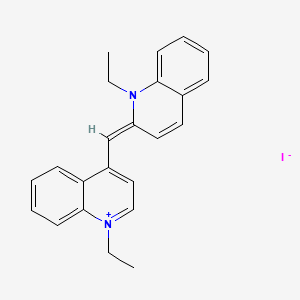
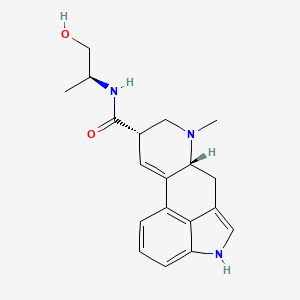
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
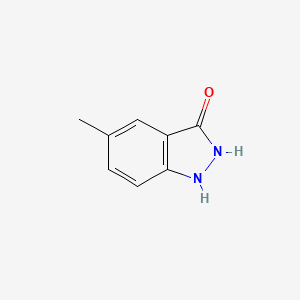
![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)
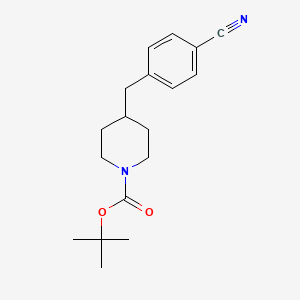
![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)



